molecular formula C7H6N2O3 B1599414 3-Nitrobenzaldoxime CAS No. 3431-62-7

3-Nitrobenzaldoxime

Cat. No.: B1599414
CAS No.: 3431-62-7
M. Wt: 166.13 g/mol
InChI Key: GQMMRLBWXCGBEV-YVMONPNESA-N
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Description

3-Nitrobenzaldoxime is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Nitrobenzaldoxime is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group attached to a benzaldoxime structure. This configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations. One notable reaction is the Beckmann rearrangement, where the oxime group can be converted into an amide under acidic conditions. This transformation can affect the compound's interaction with biological targets, enhancing its potential efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study focused on its zinc(II) complexes demonstrated significant antibacterial activity against several pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Klebsiella pneumoniae
  • Salmonella typhimurium
  • Candida albicans

The thiosemicarbazone derivatives of this compound showed enhanced activity compared to other nitro-substituted compounds, suggesting that the presence and position of the nitro group play crucial roles in antimicrobial efficacy .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Nitro compounds are known to exhibit antineoplastic activity, and studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Activity : A recent study reported that this compound complexes demonstrated high activity against MRSA with a minimum inhibitory concentration (MIC) significantly lower than that of non-nitro-substituted analogs .
  • Antitumor Activity : Another investigation highlighted that compounds derived from this compound showed promising results in inhibiting tumor growth in vitro, suggesting potential for development into anticancer agents .

Data Summary

Activity Pathogen/Cell Line MIC/IC50 Value Reference
AntimicrobialMRSALow μM
AntimicrobialKlebsiella pneumoniaeLow μM
AnticancerVarious cancer cell linesVaries

Scientific Research Applications

Chemical Reactivity and Synthesis

3-Nitrobenzaldoxime has been studied for its reactivity in various chemical transformations. One notable reaction is the Beckmann rearrangement, where aldoximes are converted into amides. The rate constants for the Beckmann rearrangement of this compound have been compared with other substituted benzaldoximes, revealing its unique kinetic properties.

Beckmann Rearrangement Kinetics

Compoundksyn/kantik_{\text{syn}}/k_{\text{anti}}Observations
This compound< 1Greater planarity leads to lower polymerization rates .
4-Nitrobenzaldoxime> 1Higher degree of polymerization observed .

The anti isomer of this compound exhibits a lower degree of polymerization compared to its ortho and para counterparts, which enhances its reactivity in the Beckmann rearrangement process .

Biological Applications

This compound has potential applications in biological research, particularly as a tool for studying enzyme reactivation. Research has indicated that it can serve as a reactivator for acetylcholinesterase (AChE) inhibited by organophosphorus compounds, which are known for their toxicity.

Enzyme Reactivation Study

In studies evaluating neutral aryloximes as reactivators for AChE inhibited by paraoxon, this compound demonstrated significant reactivation capabilities. The effectiveness was assessed using Ellman’s spectrophotometric assay:

CompoundReactivation Level (%)
This compound6 ± 0
ParaoxonControl

This indicates that this compound may serve as a lead compound for developing more effective antidotes against organophosphate poisoning .

Environmental Chemistry

The compound also finds relevance in environmental chemistry, particularly in the study of pollutants and their degradation pathways. Its ability to undergo oxidation reactions makes it a candidate for exploring methods to remediate contaminated environments.

Oxidation Studies

In a study involving the oxidation of this compound using tungstate sulfuric acid (TSA) and potassium permanganate (KMnO4), the following results were observed:

Reaction ConditionsYield (%)Product
TSA/KMnO4, dichloromethane923-Nitrobenzaldehyde

This transformation highlights its utility in synthetic organic chemistry and potential environmental applications .

Case Studies

Case Study 1: Antidote Development

  • Researchers evaluated various aryloximes for their ability to reactivate AChE inhibited by organophosphates. The study found that this compound could be optimized further to enhance its blood-brain barrier penetration, making it a promising candidate for antidote development against nerve agent toxicity .

Case Study 2: Polymerization Kinetics

  • A comparative kinetic study on the polymerization behavior of substituted benzaldoximes showed that the anti isomer of this compound had significantly lower polymerization rates than other isomers. This property is critical for applications requiring controlled polymerization processes in synthetic pathways .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for evaluating 3-Nitrobenzaldoxime's inhibitory effects on COMT activity?

  • Methodological Answer : Utilize in vitro enzyme activity assays under controlled conditions, measuring COMT activity via spectrophotometric or fluorometric methods. Ensure proper normalization to protein concentration (e.g., pkat mg protein⁻¹) and include controls (e.g., wild-type and untreated samples) to validate specificity. Dose-response studies should be conducted to determine IC₅₀ values. Experimental conditions (e.g., pH, temperature, substrate concentration) must be standardized to minimize variability .

Q. How should this compound be characterized for use in biological staining applications?

  • Methodological Answer : Perform solubility testing in common solvents (e.g., DMSO, ethanol) to determine optimal staining concentrations. Validate staining efficacy using negative and positive controls in histological preparations. Document protocols for fixation, incubation times, and washing steps to ensure reproducibility. Cross-reference with established staining agents (e.g., Phenol Red) to assess relative performance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow general guidelines for nitroaromatic compounds: use fume hoods to avoid inhalation, wear nitrile gloves, and employ dust-control measures during weighing. While specific safety data for this compound is limited, analogous compounds (e.g., 3-Nitrobenzoic Acid) suggest precautions against skin/eye irritation (H315/H319) and respiratory hazards (H335). Emergency procedures should include rinsing exposed areas with water and seeking medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported COMT inhibition efficacy of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of experimental variables (e.g., enzyme source, assay conditions) to identify confounding factors. For example, variations in COMT isoform specificity (soluble vs. membrane-bound) or substrate competition (e.g., catechol derivatives) may explain discrepancies. Statistical tools like ANOVA or regression analysis can quantify the impact of these variables .

Q. What strategies optimize the detection of this compound in complex biological matrices?

  • Methodological Answer : Employ hyphenated techniques such as LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity and specificity. Validate extraction protocols (e.g., solid-phase extraction) using spike-and-recovery experiments to account for matrix effects. Include internal standards (e.g., isotopically labeled analogs) to correct for instrument drift .

Q. How can toxicological studies on this compound be designed to address regulatory requirements?

  • Methodological Answer : Follow OECD guidelines for acute and chronic toxicity testing, including in vivo models (e.g., rodent studies) to assess organ-specific effects. Prioritize endpoints such as hepatotoxicity and neurotoxicity, given the structural similarity to nitroaromatic toxins. In vitro assays (e.g., Ames test, micronucleus assay) should evaluate mutagenic potential. Data must be contextualized with exposure routes (oral, dermal, inhalation) relevant to laboratory handling .

Q. What computational approaches predict the reactivity and stability of this compound in aqueous environments?

  • Methodological Answer : Use density functional theory (DFT) to model hydrolysis pathways and identify reactive intermediates (e.g., nitroso derivatives). Solvent effects can be simulated using continuum solvation models (e.g., COSMO-RS). Validate predictions experimentally via pH-dependent stability studies monitored by HPLC or NMR .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in COMT inhibition data caused by batch-to-batch differences in this compound synthesis?

  • Methodological Answer : Implement quality-control measures such as HPLC purity checks (>95%) and elemental analysis for batch consistency. Use standardized reference materials (e.g., CAS 3431-62-7) and document synthetic routes (e.g., nitration of benzaldoxime) in supplementary materials. Statistical process control (SPC) charts can track variability across batches .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation, log-logistic curves) to estimate LD₅₀/LC₅₀ values. Use bootstrap resampling to assess confidence intervals for small sample sizes. For mechanistic insights, employ pathway analysis (e.g., Gene Ontology enrichment) on transcriptomic or proteomic datasets .

Q. Experimental Design

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

  • Methodological Answer : Perform competitive inhibition assays with substrate analogs (e.g., S-adenosylmethionine) to confirm binding-site competition. Use knockout models (e.g., COMT-deficient cell lines) or selective inhibitors (e.g., tolcapone) as negative controls. Surface plasmon resonance (SPR) can directly measure binding kinetics .

Preparation Methods

Preparation of m-Nitrobenzaldehyde (3-Nitrobenzaldehyde) — Precursor to 3-Nitrobenzaldoxime

Since this compound is derived from 3-nitrobenzaldehyde, an understanding of the preparation of the latter is crucial.

Nitration and Refinement Process

A patented industrial process describes the preparation of m-nitrobenzaldehyde via nitration of benzaldehyde, followed by addition, alkali precipitation, and refining steps with high yield and purity:

  • Nitration: Benzaldehyde undergoes nitration to introduce the nitro group at the meta position.
  • Addition: The nitrated organic layer is treated with an aqueous sodium pyrosulfite solution at 35–40 °C, followed by cooling and centrifugation.
  • Alkali Analysis: The product is treated with 30% sodium hydroxide solution at 30–35 °C, neutralized to pH 12–14, causing crystallization of m-nitrobenzaldehyde.
  • Refining: The crude product is refined by warming with toluene and active carbon, adjusting pH to 5–7 with dilute nitric acid, cooling below 0 °C, filtration, and drying.

This process achieves yields of 81–86%, chromatographic purity of 99.9–99.95%, and minimal ortho isomer contamination (0.04–0.06%).

Step Conditions Outcome
Nitration Benzaldehyde nitration m-Nitrobenzaldehyde precursor
Addition Sodium pyrosulfite, 35–40 °C Reaction with nitrated layer
Alkali Analysis 30% NaOH, pH 12–14, 30–35 °C Crystallization of m-nitrobenzaldehyde
Refining Toluene, active carbon, pH 5–7, <0 °C Purified m-nitrobenzaldehyde

Alternative Synthesis via Ammonia and Nitration

Another method involves reacting substituted benzaldehyde with ammonia to form tris(substituted benzaldehyde) diammonia, followed by nitration and hydrolysis to yield m-nitrobenzaldehyde derivatives. This method is less commonly detailed but offers an alternative synthetic route.

Conversion of m-Nitrobenzaldehyde to this compound

General Oxime Formation

The classical approach to prepare this compound involves the reaction of 3-nitrobenzaldehyde with hydroxylamine under mild conditions to form the oxime.

  • Reaction: 3-nitrobenzaldehyde is reacted with hydroxylamine (often as hydroxylamine hydrochloride or aqueous hydroxylamine) in ethanol or aqueous ethanol.
  • Conditions: Typically carried out at elevated temperatures (around 80 °C) for several hours (e.g., 5 hours).
  • Work-up: After reaction completion, the mixture is cooled, solvent evaporated under reduced pressure, and the solid product is dried.

A reported general procedure uses nitrile substrates with hydroxylamine (50% aqueous) in ethanol at 80 °C for 5 hours, yielding oximes quantitatively. While this example refers to benzamidoximes, the principle applies similarly to benzaldoximes.

Specifics for this compound

Although direct detailed experimental procedures for this compound are scarce in open literature, the synthesis generally follows:

  • Dissolve 3-nitrobenzaldehyde in ethanol.
  • Add aqueous hydroxylamine solution.
  • Heat the mixture under reflux (~80 °C) for 4–6 hours.
  • Cool and isolate the product by filtration or evaporation.
  • Dry under vacuum at ~40 °C.

Alternative Preparation Methods and Catalytic Approaches

Dehydration of Aldoximes to Nitriles

Some literature discusses the reverse reaction—preparing nitriles from aldoximes using reagents like SnCl4 under solvent-free conditions at 80–90 °C. While this is the reverse of the oxime formation, it highlights the chemical interconversion between nitriles and oximes and the potential for catalytic or reagent-controlled synthesis.

Schiff Base Formation with Nitrobenzaldehydes

In related research, nitrobenzaldehydes (including meta-substituted) are reacted with diamines to form Schiff base ligands, confirming the reactivity of the aldehyde group and the importance of nitro substitution in directing reactivity. This indirectly supports the feasibility of oxime formation from 3-nitrobenzaldehyde.

Summary Table of Preparation Methods for this compound

Method Starting Material Reagents/Conditions Yield / Purity Notes
Industrial nitration + refining Benzaldehyde Nitration, sodium pyrosulfite, NaOH, toluene 81–86% yield; 99.9% purity Produces m-nitrobenzaldehyde precursor
Oxime formation 3-Nitrobenzaldehyde Hydroxylamine (50% aqueous), ethanol, 80 °C, 5 h Quantitative yield (reported for analogues) Standard oxime synthesis procedure
Alternative nitration + hydrolysis Substituted benzaldehyde Ammonia, nitrating reagent, hydrolysis Not specified Alternative route to m-nitrobenzaldehyde derivatives
Dehydration of aldoximes (reverse) Aldoximes SnCl4, solvent-free, 80–90 °C Not directly applicable Related chemistry, reverse reaction

Research Findings and Analysis

  • The industrial nitration and purification method for m-nitrobenzaldehyde is well-optimized, delivering high yield and purity suitable for further conversion to oximes.
  • The oxime formation from nitrobenzaldehydes is a straightforward nucleophilic addition of hydroxylamine to the aldehyde, proceeding efficiently under mild reflux conditions in ethanol.
  • The purity and yield of this compound depend primarily on the quality of the starting aldehyde and reaction conditions.
  • No significant hazards or instability are reported under standard preparation conditions; however, this compound is toxic and irritant, requiring proper handling.

Properties

IUPAC Name

(NZ)-N-[(3-nitrophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMMRLBWXCGBEV-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3431-62-7
Record name 3-Nitrobenzaldoxime
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitrobenzaldoxime
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Synthesis routes and methods I

Procedure details

To a solution of 3-nitrobenzaldehyde (5.0 g; 33.1 mmol) in abs. ethanol (40 ml) was added hydroxylamine, hydrochloride (3.45 g; 49.6 mmol) and the resulting suspension was heated to reflux overnight. The cooled mixture was poured into water (100 ml) and the product was filtered off and dried. Yield: 4.5 g (82%).
Quantity
5 g
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reactant
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40 mL
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3.45 g
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100 mL
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Synthesis routes and methods II

Procedure details

151 g (1 mol) of m-nitrobenzaldehyde was added to 1 l of water warmed at 70° C. and 72.6 g (1.1 mol) of a 50% aqueous solution of hydroxylamine was added dropwise under stirring and further, was stirred at the same temperature for one hour. The resulting mixture was cooled to room temperature and crystals thus deposited were filtered, washed with water and dried. 160.5 g of m-nitrobenzaldoxime was obtained (yield 96.6%; M.P. 118°-121° C.).
Quantity
151 g
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reactant
Reaction Step One
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1 L
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solvent
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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0 (± 1) mol
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reactant
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Yield
96.6%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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